molecular formula C12H14F3NO B1321864 1-(4-Trifluoromethylphenyl)piperidin-4-ol CAS No. 681508-70-3

1-(4-Trifluoromethylphenyl)piperidin-4-ol

Cat. No.: B1321864
CAS No.: 681508-70-3
M. Wt: 245.24 g/mol
InChI Key: KKEZLXOOIIFZGD-UHFFFAOYSA-N
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Description

1-(4-Trifluoromethylphenyl)piperidin-4-ol is a chemical compound with the molecular formula C12H14F3NO and a molecular weight of 245.24 g/mol . It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a piperidin-4-ol moiety. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Scientific Research Applications

1-(4-Trifluoromethylphenyl)piperidin-4-ol has several scientific research applications:

Preparation Methods

The synthesis of 1-(4-Trifluoromethylphenyl)piperidin-4-ol can be achieved through several synthetic routes. One common method involves the reaction of 4-trifluoromethylbenzaldehyde with piperidine in the presence of a reducing agent such as sodium borohydride. The reaction typically takes place under mild conditions, and the product is purified through recrystallization. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-(4-Trifluoromethylphenyl)piperidin-4-ol undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1-(4-Trifluoromethylphenyl)piperidin-4-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. It may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

1-(4-Trifluoromethylphenyl)piperidin-4-ol can be compared with other similar compounds, such as:

    1-(4-Trifluoromethylphenyl)piperidine: Lacks the hydroxyl group, resulting in different chemical and biological properties.

    4-(Trifluoromethyl)phenylpiperidine: Similar structure but with variations in the position of the trifluoromethyl group.

    1-(4-Trifluoromethylphenyl)-4-hydroxypiperidine:

Properties

IUPAC Name

1-[4-(trifluoromethyl)phenyl]piperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F3NO/c13-12(14,15)9-1-3-10(4-2-9)16-7-5-11(17)6-8-16/h1-4,11,17H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKEZLXOOIIFZGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)C2=CC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00622403
Record name 1-[4-(Trifluoromethyl)phenyl]piperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00622403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

681508-70-3
Record name 1-[4-(Trifluoromethyl)phenyl]piperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00622403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 4-hydroxypiperidine (100 mg; 0.99 mmol), 4-bromo benzotrifluoride (0.167 mL, 1.19 mmol), tris(dibenzylideneacetone)dipalladium (37 mg; 0.04 mmol) and 2-(dicyclohexylphosphino)-2-methylbiphenyl (29 mg; 0.08 mmol) is thoroughly flushed with argon and tetrahydrofuran is added (1 mL). A molar solution of bis-(trimethylsilyl)-lithium amide in tetrahydrofuran (1.9 mL, 1.90 mmol) is added and the reaction mixture is heated at 65° C. After 17 hours reaction time, aq. 1M hydrochloric acid (7.5 mL) is added and the mixture is stirred for 15 minutes before neutralization by addition of aq. sat. sodium hydrogencarbonate. The mixture is extracted with ethyl acetate (2×10 mL). The combined organic layers are dried over sodium sulfate, filtered and evaporated under reduced pressure to yield crude 1-(4-trifluoromethyl-phenyl)-piperidin-4-ol.
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
0.167 mL
Type
reactant
Reaction Step One
Name
2-(dicyclohexylphosphino)-2-methylbiphenyl
Quantity
29 mg
Type
reactant
Reaction Step One
Quantity
37 mg
Type
catalyst
Reaction Step One
[Compound]
Name
bis-(trimethylsilyl)-lithium amide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.9 mL
Type
reactant
Reaction Step Two
Quantity
7.5 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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